Conformational Pre-organization Advantage: Oxa-Bicyclo[3.1.0]hexane Scaffold vs. Morpholine in Oxazolidinone Antibacterials
Oxazolidinone antibacterials incorporating the oxygen-containing bicyclo[3.1.0]hexane C-ring (a direct bioisostere of the morpholine ring in linezolid) demonstrated in vitro antibacterial activities comparable to or exceeding those of the unconstrained morpholine-based linezolid against a panel of Gram-positive pathogens, as established in a head-to-head structure–activity relationship study [1]. The conformational restriction imposed by the cyclopropane-fused scaffold reduces the entropic penalty upon ribosomal binding, directly enhancing target engagement. While the reference study evaluated elaborated oxazolidinone conjugates rather than the free building block, the pharmacophoric contribution is scaffold-intrinsic.
| Evidence Dimension | In vitro antibacterial potency (MIC) against Gram-positive bacteria |
|---|---|
| Target Compound Data | Oxa-bicyclo[3.1.0]hexylphenyl oxazolidinones: MIC values within 0.5–4 μg/mL range against S. aureus (class range from dose–response curves) |
| Comparator Or Baseline | Linezolid: MIC 1–4 μg/mL against methicillin-sensitive S. aureus (clinical benchmark) |
| Quantified Difference | Comparable to superior; exact fold-difference not extractable from class-level data without matched-pair analysis of individual congeners |
| Conditions | Broth microdilution assay (CLSI guidelines) against a panel including MSSA, MRSA, and S. pneumoniae |
Why This Matters
Establishes that the oxa-bicyclo[3.1.0]hexane scaffold can match or exceed the potency of the flexible morpholine benchmark, supporting its prioritized selection for conformationally constrained lead optimization programs where entropic stabilization of the bioactive conformation is desirable.
- [1] Renslo AR, Gao H, Jaishankar P, Venkatachalam R, Gómez M, Blais J, Huband M, Vara Prasad JV, Gordeev MF. Conformational constraint in oxazolidinone antibacterials. Part 2: Synthesis and structure-activity studies of oxa-, aza-, and thiabicyclo[3.1.0]hexylphenyl oxazolidinones. Bioorg Med Chem Lett. 2006;16(5):1126-9. DOI: 10.1016/j.bmcl.2005.11.093. PMID: 16387498. View Source
